molecular formula C11H9ClN2OS B12475201 N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine

N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine

Cat. No.: B12475201
M. Wt: 252.72 g/mol
InChI Key: WPENOOVXCCFKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 6-methoxypyridin-3-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of organic electronic materials and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-1-(2-thiophenyl)methylidene]amine derivatives

Uniqueness

N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine is unique due to the presence of both a chlorothiophene and a methoxypyridine moiety. This combination imparts distinct electronic and steric properties to the compound, making it a versatile ligand in coordination chemistry and a potential candidate for various biological applications.

Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-N-(6-methoxypyridin-3-yl)methanimine

InChI

InChI=1S/C11H9ClN2OS/c1-15-11-5-2-8(6-14-11)13-7-9-3-4-10(12)16-9/h2-7H,1H3

InChI Key

WPENOOVXCCFKMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N=CC2=CC=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.